molecular formula C12H9F3N2O2 B7979478 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide

2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide

Cat. No. B7979478
M. Wt: 270.21 g/mol
InChI Key: UTNUDOFZCWSZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is also known by other names such as A77 1726 (E/Z) Mixture, CHEMBL2062101, and DTXSID301043028 . This compound is the active metabolite of leflunomide, which is a pyrimidine synthesis inhibitor used as an immunomodulatory agent and antirheumatic agent .


Molecular Structure Analysis

The molecular weight of this compound is 270.21 g/mol . The InChI string representation of its structure is InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19) . Its canonical SMILES representation is CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.21 g/mol and a complexity of 426 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 2 rotatable bonds . Its topological polar surface area is 73.1 Ų .

Scientific Research Applications

  • Inhibition of Tyrosine Kinase : Analogues of this compound, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, have been shown to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a role in the action of the immunosuppressive drug leflunomide (Ghosh et al., 1999).

  • Chemical Synthesis and Structure : Research has focused on the synthesis and structural analysis of compounds related to 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide. This includes studies on their molecular structures, crystal packing, and hydrogen-bonding networks (Ghosh et al., 2000).

  • Pharmacophore of Active Metabolites : Investigations into the chemical characteristics necessary for the immunosuppressive activity of certain metabolites of leflunomide have been conducted. These studies have helped in understanding the pharmacophore responsible for the immunosuppressive activity (Bertolini et al., 1997).

  • Enantioseparation in Chromatography : High-performance liquid chromatographic methods have been developed for the enantioseparation of bicalutamide and its analogs, including compounds structurally similar to this compound (Török et al., 2005).

  • Prodrug Synthesis for Anti-Arthritic Agents : The compound has been involved in the synthesis of prodrugs like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which are used for treating arthritis (Patterson et al., 1992).

  • Inhibition of Dihydroorotate Dehydrogenase : This compound has shown inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine de novo synthesis, which is important in immune cell functions (Knecht & Löffler, 1998).

Mechanism of Action

As the active metabolite of leflunomide, this compound likely shares its mechanism of action. Leflunomide is a disease-modifying antirheumatic drug used for the treatment of rheumatoid arthritis. It works by inhibiting pyrimidine synthesis, thereby suppressing the proliferation of rapidly dividing cells such as activated T cells .

properties

IUPAC Name

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043028
Record name 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108605-62-5
Record name 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108605-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)crotonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide
Reactant of Route 2
2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide
Reactant of Route 3
Reactant of Route 3
2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.